molecular formula C19H22N2O2 B12610150 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine CAS No. 918442-27-0

7-Nitro-9,9-dipropyl-9H-fluoren-2-amine

Cat. No.: B12610150
CAS No.: 918442-27-0
M. Wt: 310.4 g/mol
InChI Key: GDXKZNXXWPFVIQ-UHFFFAOYSA-N
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Description

7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is a chemical compound with the molecular formula C19H22N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a nitro group at the 7th position and dipropyl groups at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine typically involves the nitration of 9,9-dipropyl-9H-fluorene followed by amination. The nitration process introduces a nitro group at the 7th position of the fluorene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-9,9-dipropyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-9,9-dipropyl-9H-fluoren-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 7-Nitro-9,9-dipropyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-9,9-dipropyl-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7th position and dipropyl groups at the 9th position differentiates it from other fluorene derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

918442-27-0

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

7-nitro-9,9-dipropylfluoren-2-amine

InChI

InChI=1S/C19H22N2O2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10,20H2,1-2H3

InChI Key

GDXKZNXXWPFVIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-])CCC

Origin of Product

United States

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